1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1008673-77-5
VCID: VC6305310
InChI: InChI=1S/C16H15N3O3/c1-9-17-13-10-5-2-3-7-12(10)22-14(13)15(18-9)19-8-4-6-11(19)16(20)21/h2-3,5,7,11H,4,6,8H2,1H3,(H,20,21)
SMILES: CC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42
Molecular Formula: C16H15N3O3
Molecular Weight: 297.314

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

CAS No.: 1008673-77-5

Cat. No.: VC6305310

Molecular Formula: C16H15N3O3

Molecular Weight: 297.314

* For research use only. Not for human or veterinary use.

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid - 1008673-77-5

Specification

CAS No. 1008673-77-5
Molecular Formula C16H15N3O3
Molecular Weight 297.314
IUPAC Name 1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C16H15N3O3/c1-9-17-13-10-5-2-3-7-12(10)22-14(13)15(18-9)19-8-4-6-11(19)16(20)21/h2-3,5,7,11H,4,6,8H2,1H3,(H,20,21)
Standard InChI Key IQYLWHVFXDOCMW-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-(2-methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid, delineates its molecular architecture:

  • A benzofuro[3,2-d]pyrimidine system, comprising a fused benzofuran and pyrimidine ring.

  • A 2-methyl substituent on the benzofuran moiety.

  • A pyrrolidine-2-carboxylic acid group attached at the pyrimidine’s 4-position.

Molecular Formula and Weight

Based on analogous compounds like 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid (CID 63617383) , the molecular formula is hypothesized as C₁₇H₁₅N₃O₃, with a molecular weight of 321.33 g/mol.

PropertyValueSource Analogue
Molecular FormulaC₁₇H₁₅N₃O₃CID 63617383
Molecular Weight321.33 g/molComputed from formula
SMILESO=C(O)C1N(C2=C3N=C(C)N=C2OC4=C3C=CC=C4C)CCC1Predicted

Synthesis and Derivative Strategies

Key Synthetic Routes

The synthesis of benzofuropyrimidine derivatives typically involves cyclocondensation reactions. For example:

  • Benzofuran Formation: 2-methylbenzofuran-3-carboxylic acid may undergo cyclization with urea or thiourea to form the pyrimidine ring .

  • Pyrrolidine Coupling: Mitsunobu or nucleophilic substitution reactions attach pyrrolidine-2-carboxylic acid to the pyrimidine’s 4-position, as seen in related thienopyrimidine systems .

Protecting Group Considerations

The carboxylic acid group in pyrrolidine often requires protection during synthesis. For instance, the use of Fmoc (fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) groups, as demonstrated in (2S,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid , ensures regioselective functionalization.

Predicted Physicochemical Properties

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.5) and pyrimidine nitrogen (pKa ≈ 4.8) confer pH-dependent solubility. Comparative data from 1-(3-methylfuran-2-carbonyl)pyrrolidine-2-carboxylic acid (CID 16770709) suggest moderate aqueous solubility at physiological pH.

Collision Cross Section (CCS)

Using mass spectrometry predictors , the adduct-specific CCS values are estimated:

Adductm/zPredicted CCS (Ų)
[M+H]+322.129168.2
[M+Na]+344.111179.7

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Controlling substitution on the benzofuropyrimidine ring remains challenging, as seen in furan-containing analogs .

  • Chiral Resolution: The pyrrolidine’s stereocenter necessitates asymmetric synthesis or chiral chromatography, akin to (2S,4R)-configured derivatives .

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) is warranted, given structural similarities to pyrimidine-based inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator